molecular formula C10H12BrNO3 B15243451 (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL

(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL

Cat. No.: B15243451
M. Wt: 274.11 g/mol
InChI Key: PWUATGCZSFZTBK-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL is a complex organic compound with a unique structure that includes an amino group, a brominated benzodioxole moiety, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzodioxole derivative, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the addition of the propanol moiety under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for bromination and nucleophilic substitution steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The brominated benzodioxole moiety can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the bromine atom can result in a variety of substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of brominated benzodioxole derivatives with biological targets. Its amino group allows for conjugation with biomolecules, facilitating the study of its biological activity.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of materials with tailored properties for various applications.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL involves its interaction with specific molecular targets. The brominated benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The propanol backbone provides structural stability, allowing the compound to maintain its active conformation.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(6-chloro(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL: Similar structure but with a chlorine atom instead of bromine.

    (3S)-3-Amino-3-(6-fluoro(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL: Similar structure but with a fluorine atom instead of bromine.

    (3S)-3-Amino-3-(6-iodo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL lies in its brominated benzodioxole moiety, which imparts specific chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the stereochemistry of the compound plays a crucial role in its activity, making it distinct from its analogs with different halogen atoms.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

(3S)-3-amino-3-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol

InChI

InChI=1S/C10H12BrNO3/c11-7-4-10-9(14-5-15-10)3-6(7)8(12)1-2-13/h3-4,8,13H,1-2,5,12H2/t8-/m0/s1

InChI Key

PWUATGCZSFZTBK-QMMMGPOBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)[C@H](CCO)N)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(CCO)N)Br

Origin of Product

United States

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